molecular formula C14H16ClNO B1379463 4-(benzyloxy)-N-methylaniline hydrochloride CAS No. 1607289-69-9

4-(benzyloxy)-N-methylaniline hydrochloride

Cat. No.: B1379463
CAS No.: 1607289-69-9
M. Wt: 249.73 g/mol
InChI Key: MCJSUFFFZSUWBT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-methylaniline hydrochloride is an organic compound with the molecular formula C13H13NO·HCl. It is a crystalline powder that is slightly soluble in water and has a melting point of 228°C . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-methylaniline hydrochloride typically involves the reaction of 4-benzyloxyaniline with methylating agents under controlled conditions. One common method is the methylation of 4-benzyloxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain the desired crystalline form .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(Benzyloxy)-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a reagent in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-N-methylaniline hydrochloride is unique due to the presence of both the benzyloxy and N-methyl groups, which confer specific chemical properties and reactivity. This combination allows for unique applications in synthesis and research that are not possible with the similar compounds listed above .

Properties

IUPAC Name

N-methyl-4-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJSUFFFZSUWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607289-69-9
Record name 4-(benzyloxy)-N-methylaniline hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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